molecular formula C17H15ClFNOS B3002014 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034553-63-2

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No. B3002014
CAS RN: 2034553-63-2
M. Wt: 335.82
InChI Key: SKHKCPFKLDDBPU-UHFFFAOYSA-N
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Description

The compound contains a thieno[3,2-c]pyridin-5(4H)-one moiety, which is a bicyclic system containing a thiophene and a pyridone ring . It also has a chloro group and a fluorophenyl group attached to a cyclopropyl group, which is further attached to the thienopyridone moiety.


Molecular Structure Analysis

The presence of the heterocyclic thienopyridone core and the halogenated phenyl and cyclopropyl groups would contribute to the overall polarity, reactivity, and steric effects of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electrophilic sites on the thienopyridone core and the halogenated phenyl and cyclopropyl groups. The compound could potentially undergo substitution reactions at these sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thienopyridone core and the halogenated phenyl and cyclopropyl groups would likely make the compound relatively polar .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound has been characterized spectroscopically and confirmed by X-ray diffraction (XRD) studies. It crystallizes in the monoclinic space group, showing intermolecular hydrogen bond types C‒H···O (Lakshminarayana et al., 2009).

Synthesis Procedures

A three-step synthesis procedure for the compound has been developed, involving the replacement of the halo with a (sulfanylmethyl)sulfanyl group, followed by treatment with LDA (LiNiPr2) and dehydration with SOCl2 (Kobayashi, Suzuki, & Egara, 2013).

Development of Novel Antagonists

The compound has been used in the development of novel P2X7 antagonists, involving a dipolar cycloaddition reaction/Cope elimination sequence, which has shown potential for the treatment of mood disorders (Chrovian et al., 2018).

Application in Drug Metabolism Studies

Studies have investigated the compound's role in drug metabolism, particularly its transformation into active metabolites in the intestine and liver, demonstrating its importance in pharmacokinetics and drug efficacy (Hagihara et al., 2011).

Role in the Biotransformation of Prodrugs

The compound's biotransformation to active metabolites has been studied, highlighting the role of human carboxylesterases in its conversion and its impact on the rapid onset of action of certain drugs (Williams et al., 2008).

Exploration in Anticancer and Antimicrobial Research

Research has explored the compound's potential in anticancer and antimicrobial applications, with molecular docking studies indicating its usefulness in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Formulation Development for Poorly Soluble Compounds

The compound has been used in the development of a precipitation-resistant solution formulation, which is significant for enhancing the bioavailability of poorly soluble compounds in early toxicology and clinical studies (Burton et al., 2012).

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures have been used in the development of pharmaceuticals, so this could be a potential area of interest .

properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNOS/c18-15-9-11-10-20(8-5-14(11)22-15)16(21)17(6-7-17)12-1-3-13(19)4-2-12/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHKCPFKLDDBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

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